molecular formula C19H24FN3O3 B2875079 Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 81530-83-8

Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2875079
CAS No.: 81530-83-8
M. Wt: 361.417
InChI Key: FEGDMGCSHVIWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the fluoroquinolone class of antibiotics[_{{{CITATION{{{1{Crystal structure of catena-poly[(μ2-benzene-1,4-dicarboxylato-κ2O:O ...](https://www.degruyter.com/document/doi/10.1515/ncrs-2017-0082/html). It is known for its broad-spectrum antibacterial activity and is used in various scientific and medical applications[{{{CITATION{{{_1{Crystal structure of catena-poly(μ2-benzene-1,4-dicarboxylato-κ2O:O ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the condensation of ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate with appropriate reagents under controlled conditions. The reaction typically involves the use of strong bases and heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving reactors and controlled environments to ensure purity and yield. The process includes the use of catalysts and solvents to optimize the reaction conditions and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study bacterial cell processes and antibiotic resistance mechanisms. It helps in understanding the mode of action of fluoroquinolones and their effects on bacterial DNA gyrase and topoisomerase IV.

Medicine: Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is used as an antibacterial agent to treat infections caused by gram-positive and gram-negative bacteria. It is effective against a wide range of bacterial pathogens.

Industry: In the pharmaceutical industry, the compound is used in the production of antibiotics and other medicinal products. It is also employed in the development of new antibacterial agents and in quality control processes.

Comparison with Similar Compounds

  • Ciprofloxacin

  • Levofloxacin

  • Moxifloxacin

  • Norfloxacin

Uniqueness: Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique in its chemical structure and its broad-spectrum antibacterial activity. It has a distinct molecular arrangement that contributes to its effectiveness against a wide range of bacterial pathogens.

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Properties

IUPAC Name

ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-4-22-12-14(19(25)26-5-2)18(24)13-10-15(20)17(11-16(13)22)23-8-6-21(3)7-9-23/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGDMGCSHVIWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 8 ml of α-picoline, 4.8 g of 1-methylpiperazine, and 3.6 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester was refluxed for 5 hrs. The reaction mixture was treated by operating as in Example 6 to give 2.8 g (64.8% yield) of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. mp: 176°-177° C. The above ethyl ester was hydrolyzed by the same way in Example 1 to obtain the corresponding acid.
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